molecular formula C11H15N3 B1622154 N,N-Diethyl-1H-benzo[d]imidazol-2-amine CAS No. 91337-47-2

N,N-Diethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B1622154
CAS No.: 91337-47-2
M. Wt: 189.26 g/mol
InChI Key: BNTONWPLDAJHAE-UHFFFAOYSA-N
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Description

N,N-Diethyl-1H-benzo[d]imidazol-2-amine ( 91337-47-2) is a benzimidazole-based compound supplied for research purposes. Benzimidazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, with a broad spectrum of documented biological activities . These compounds are frequently investigated as small molecules that can modulate biological functions . Specific analogues, particularly bisbenzimidazoles, are known to act as DNA minor groove-binding ligands, forming non-covalent interactions that can interfere with DNA-dependent enzymatic processes . This mechanism makes such derivatives promising scaffolds for developing anticancer agents, as they have been shown to inhibit enzymes like human topoisomerase I and induce cell cycle arrest . Furthermore, benzimidazole-containing compounds have been identified as potent and selective inhibitors of various protein kinases, including casein kinase 1 (CK1) isoforms, which are implicated in cancer and neurodegenerative diseases . Researchers value this family of compounds for its potential in designing targeted therapies. This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-14(4-2)11-12-9-7-5-6-8-10(9)13-11/h5-8H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTONWPLDAJHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405348
Record name N,N-Diethyl-1H-benzo[d]imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91337-47-2
Record name N,N-Diethyl-1H-benzo[d]imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of N,n Diethyl 1h Benzo D Imidazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the precise assignment of atoms within the molecular structure.

While specific experimental data for N,N-Diethyl-1H-benzo[d]imidazol-2-amine is not widely published, its ¹H NMR spectrum can be reliably predicted based on the well-documented spectra of its close structural analogs, such as 2-ethyl-1H-benzo[d]imidazole.

The spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzimidazole (B57391) core and the aliphatic protons of the N-diethylamino group.

Aromatic Region (δ 7.0-7.5 ppm): The protons on the benzene (B151609) ring typically appear in this downfield region. Due to the rapid tautomeric exchange of the N-H proton (see section 3.1.3), the benzene portion of the molecule becomes symmetric on the NMR timescale. This results in two sets of chemically equivalent protons, which appear as a complex multiplet or two apparent doublets of doublets.

Aliphatic Region (δ 1.3-3.5 ppm): The N-diethylamino substituent gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the adjacent methyl protons, and the triplet results from coupling to the adjacent methylene protons. A broad singlet for the N-H proton is also expected, though its chemical shift can vary significantly depending on solvent and concentration.

The expected and observed chemical shifts for protons in related benzimidazole structures are summarized below.

Proton Type Analog Compound Expected Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Aromatic (C4-H, C7-H)2-Ethyl-1H-benzo[d]imidazole7.40-7.47dd
Aromatic (C5-H, C6-H)2-Ethyl-1H-benzo[d]imidazole7.07-7.09m
Ethyl (-CH₂)2-Ethyl-1H-benzo[d]imidazole2.78-2.83q6.0
Ethyl (-CH₃)2-Ethyl-1H-benzo[d]imidazole1.28-1.31t6.0
N-H2-Ethyl-1H-benzo[d]imidazole12.13s

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, the key signals correspond to the C2 carbon of the imidazole (B134444) ring, the carbons of the fused benzene ring, and the ethyl carbons.

C2 Carbon: This carbon, being directly bonded to three nitrogen atoms, is significantly deshielded and appears far downfield, typically in the range of δ 150-160 ppm.

Aromatic Carbons: Similar to the ¹H NMR spectrum, rapid tautomerism results in an averaged signal for pairs of carbons (C4/C7, C5/C6, and C3a/C7a), leading to a simplified spectrum with fewer than the expected eight signals for an asymmetric structure. nih.govnih.gov These signals typically appear between δ 110-145 ppm.

Aliphatic Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the diethylamino group appear in the upfield region of the spectrum.

The chemical shifts for carbons in analogous structures are detailed in the following table.

Carbon Type Analog Compound Observed Chemical Shift (δ) ppm
C22-Ethyl-1H-benzo[d]imidazole156.05
C3a/C7a2-Ethyl-1H-benzo[d]imidazole141.02
C4/C7 & C5/C62-Ethyl-1H-benzo[d]imidazole120.94, 115.38
Ethyl (-CH₂)2-Ethyl-1H-benzo[d]imidazole21.89
Ethyl (-CH₃)2-Ethyl-1H-benzo[d]imidazole12.14

A significant feature of N-unsubstituted 1H-benzimidazoles is the phenomenon of prototropic tautomerism. nih.gov This involves the rapid migration of the proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. nih.govbeilstein-journals.org

This dynamic equilibrium is typically fast on the NMR timescale at room temperature. nih.gov As a consequence, the benzimidazole core behaves as a symmetric entity, leading to the coalescence of signals for chemically distinct but symmetrically related positions. nih.gov Specifically, the following pairs of atoms become magnetically equivalent:

C4 and C7

C5 and C6

C3a and C7a

This results in a ¹³C NMR spectrum showing only four signals for the benzimidazole core instead of the eight that would be expected for a single, static tautomer. nih.gov Similarly, the ¹H NMR spectrum is simplified in the aromatic region. At very low temperatures or in specific solvents like hexamethylphosphoramide-d₁₈ that disrupt intermolecular proton transfer, it is possible to slow down this exchange and observe separate signals for the individual tautomers. nih.govresearchgate.net The study of these dynamic processes provides fundamental insights into proton transfer mechanisms, which are crucial in many biological and chemical systems. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like benzimidazole derivatives. In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₁₁H₁₅N₃), the expected protonated ion would have an m/z value corresponding to its molecular weight plus the mass of a proton.

Molecular Weight of C₁₁H₁₅N₃: 189.26 g/mol

Expected [M+H]⁺ ion: m/z ≈ 190.13

Further fragmentation of this parent ion in the mass spectrometer can provide structural information.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound, the exact mass of the protonated molecule [C₁₁H₁₆N₃]⁺ can be calculated.

Ion Formula Calculated Exact Mass
[C₁₁H₁₆N₃]⁺190.13387

This precise mass measurement allows for unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Fragmentation Pattern Analysis

Detailed mass spectrometric fragmentation analysis specific to this compound is not extensively documented in publicly available research. However, the fragmentation behavior can be predicted based on the known patterns of the benzimidazole core and related alkylamine-substituted heterocycles. The parent compound, 1H-Benzimidazol-2-amine, serves as a foundational structure for understanding the fragmentation of the core heterocycle. nist.govnist.govnist.gov

In the analysis of more complex benzimidazole derivatives, such as those containing piperazine (B1678402) rings, specific fragmentation pathways have been identified that may offer insights. For instance, studies on sildenafil (B151) analogs with a benzimidazole core revealed characteristic fragmentation leading to diagnostic peaks. nih.govresearchgate.net For this compound, fragmentation would likely initiate with the cleavage of the diethylamino substituent. Common fragmentation pathways for diethylamino groups include the loss of an ethyl radical (a loss of 29 Da) or the loss of an ethylene (B1197577) molecule through a McLafferty-type rearrangement if a transferable hydrogen is available. Subsequent fragmentation would involve the characteristic breakdown of the stable benzimidazole ring system.

X-ray Diffraction Analysis

X-ray diffraction techniques are definitive methods for determining the solid-state structure of crystalline materials, providing precise information on molecular geometry, conformation, and intermolecular interactions.

While a single-crystal X-ray structure for this compound itself is not described in the surveyed literature, analysis of closely related derivatives provides significant insight into the expected molecular architecture. A relevant example is (1H-Benzodiazol-2-ylmethyl)diethylamine, a derivative with a methylene spacer between the benzimidazole ring and the diethylamine (B46881) group. nih.goviucr.org

The crystallographic study of (1H-Benzodiazol-2-ylmethyl)diethylamine revealed that it crystallizes in the orthorhombic space group Pca21. nih.gov The benzimidazole ring system is nearly planar, a typical feature for this heterocyclic core. nih.goviucr.org In the crystal lattice, molecules are linked by N—H⋯N hydrogen bonds, forming chains that extend along the c-axis. nih.goviucr.org One of the ethyl groups in the structure was found to be disordered over two sites. nih.goviucr.org The detailed crystallographic data for this derivative are summarized in the table below.

Table 1: Single-Crystal Crystallographic Data for (1H-Benzodiazol-2-ylmethyl)diethylamine

ParameterValue
Chemical Formula C₁₂H₁₇N₃
Crystal System Orthorhombic
Space Group Pca21
a (Å) 7.9290 (7)
b (Å) 16.541 (1)
c (Å) 8.9100 (8)
α, β, γ (°) 90, 90, 90
Volume (ų) 1168.3 (2)
Radiation Mo Kα (λ = 0.71073 Å)
Calculated Density (Mg m⁻³) 1.107
Data sourced from references nih.goviucr.org.

Powder X-ray diffraction (PXRD) is a powerful tool for characterizing the crystalline phase of a bulk sample. While PXRD data for the title compound is not available, a detailed analysis has been performed on its close structural analog, N,N-dimethyl-1H-benzo[d]imidazol-2-amine. cambridge.org

The PXRD study confirmed that N,N-dimethyl-1H-benzo[d]imidazol-2-amine is orthorhombic with the space group P2₁2₁2. cambridge.org The diffraction data were collected using CuKα radiation over an angular range of 5 to 50° 2θ. cambridge.org All measured lines were successfully indexed, and no detectable impurities were observed, confirming the phase purity of the sample. cambridge.org The unit-cell parameters were determined to be a = 11.379(3) Å, b = 10.227(5) Å, and c = 7.151(1) Å. cambridge.org The indexed powder diffraction data for this analog are presented below.

Table 2: Indexed Powder X-ray Diffraction Data for N,N-dimethyl-1H-benzo[d]imidazol-2-amine

2θ (obs)d (obs)I (obs)hkl
7.78111.353100100
8.64710.21627010
12.3857.14110001
13.5616.52512110
15.6025.67515200
16.4895.37228101
17.3415.11019020
18.2634.8548210
20.3064.37013120
21.4644.13711201
23.4753.78714300
24.3633.65020220
25.0113.55754102
25.7023.46325310
26.3493.37910030
27.4243.24912221
28.5213.12710131
Data sourced from reference cambridge.org. d-values calculated using CuKα₁ radiation (λ = 1.5405981 Å).

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on ab initio and Density Functional Theory (DFT) methods, are instrumental in understanding the electronic and structural properties of molecules.

The three-dimensional arrangement of atoms in N,N-Diethyl-1H-benzo[d]imidazol-2-amine has been determined through geometry optimization calculations. Both Hartree-Fock (ab initio) and DFT methods, often utilizing basis sets like 6-31G(d), are employed to find the lowest energy structure of the molecule. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data obtained from techniques like X-ray crystallography for similar benzimidazole (B57391) derivatives. researchgate.netresearchgate.net The optimized geometry reveals a nearly planar benzimidazole ring system. nih.gov

ParameterCalculated Value (DFT/B3LYP)Experimental Value (Analogues)
N-C (imidazole) Bond Length~1.38 Å1.3807 Å researchgate.net
C=N (imidazole) Bond Length~1.32 Å1.3178 Å researchgate.net
Benzene (B151609) Ring C-C Bond Lengths~1.39 - 1.41 ÅVaries

Theoretical vibrational frequency analysis is performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum. This is achieved by ensuring the absence of imaginary frequencies. The calculated vibrational spectra, including infrared (IR) frequencies, can be compared with experimental FT-IR data to validate the computational model. researchgate.netresearchgate.net For instance, the characteristic stretching vibrations of C-H, C=N, and C=C bonds in related benzimidazole structures show good correlation between theoretical and experimental values. niscpr.res.inresearchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹, Analogues)
N-H Stretch~3400-3500~3374 researchgate.net
C-H Aromatic Stretch~3050-3150~3108 researchgate.net
C=N Stretch~1600-1650~1593-1642 researchgate.netnih.gov
C=C Aromatic Stretch~1450-1600~1573 nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net These theoretical predictions are crucial for the structural elucidation of newly synthesized compounds. The calculated chemical shifts for protons and carbons in the benzimidazole core and the diethylamino group are typically compared with experimental NMR data, often showing a strong linear correlation. niscpr.res.inresearchgate.netnih.gov This validation confirms the accuracy of the computed molecular structure.

AtomCalculated ¹³C Chemical Shift (ppm, Analogues)Experimental ¹³C Chemical Shift (ppm, Analogues)
C=N (imidazole)~150-160~156.02 nih.gov
Aromatic Carbons~110-145~108-143 nih.gov
CH₂ (ethyl)~40-50~53.29 nih.gov
CH₃ (ethyl)~10-15Not specified

Conformational Analysis and Molecular Energy Profiling

The flexibility of the N,N-diethylamino group and its orientation relative to the benzimidazole ring are critical for understanding the molecule's interactions and properties.

To explore the conformational landscape of this compound, semi-empirical methods like AM1 can be utilized. researchgate.net These methods are computationally less expensive than DFT and are suitable for scanning potential energy surfaces. By systematically rotating specific dihedral angles, such as those involving the bonds of the ethyl groups, a molecular energy profile can be generated. This profile helps to identify the most stable conformers and the energy barriers between them. researchgate.net

Molecular Docking and Ligand-Target Interactions

No specific molecular docking studies for this compound were found in the reviewed literature. Therefore, no data on its binding energies, interacting amino acids, or computational insights into its enzyme inhibition mechanisms can be provided.

There is no available research data detailing the prediction of binding energies or the identification of interacting amino acids for this compound.

Specific computational insights into the enzyme inhibition mechanisms of this compound are not available in the current body of scientific literature.

Chemical Reactivity and Derivatization Strategies

Reaction Mechanisms and Intermediate Characterization

The synthesis of the benzimidazole (B57391) core, the precursor to the title compound, typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. researchgate.net This reaction is often facilitated by acidic conditions, which protonate a carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amino group of the diamine. researchgate.net This process results in the formation of the benzimidazole ring through the elimination of two water molecules. researchgate.net

Alternative synthetic routes can lead to a variety of heterocyclic systems. For instance, a one-pot synthesis for 1,2-disubstituted benzimidazoles has been developed utilizing a palladium-catalyzed N-arylation followed by a copper-catalyzed C-H functionalization and C-N bond formation process. rsc.org The reaction of o-phenylenediamine with acetone (B3395972) can unexpectedly lead to the formation of a 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, highlighting the sensitivity of the reaction outcome to the specific reagents and conditions employed. researchgate.net

Characterization of intermediates is crucial for understanding these mechanisms. In related syntheses, intermediates such as N-substituted 2-nitroacetanilides have been isolated and characterized before their subsequent deacetylation and reduction to form the diamine precursor necessary for benzimidazole ring formation. nih.gov In other complex reactions, such as the formation of benzimidazolo-1,3,5,2-λ-triazaphosphorines from N-benzimidazol-2-yl-N′-amidines, N2-phosphoroamidine intermediates have been successfully isolated, providing insight into the reaction pathway. researchgate.net These intermediates are typically characterized using spectroscopic methods like NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry to confirm their structures. researchgate.netrjlbpcs.com

Functionalization of the Benzimidazole Nitrogen Atoms (N1, N3)

The benzimidazole ring of N,N-Diethyl-1H-benzo[d]imidazol-2-amine contains a tautomeric proton that can be located on either the N1 or N3 nitrogen atom. The N1 position is the most common site for functionalization, particularly through alkylation or acylation reactions.

N-alkylation can be achieved using a variety of alkylating agents under basic conditions. For example, benzimidazoles can be alkylated at the N1 position with ketonic Mannich bases in a refluxing ethanol-water mixture to produce 1-(3-oxopropyl)benzimidazoles. researchgate.net Similarly, reaction with benzyl (B1604629) halides in the presence of a base like sodium hydroxide (B78521) yields the corresponding N-benzyl derivatives. connectjournals.com The synthesis of 1-(2-(diethylamino)ethyl) substituted benzimidazoles demonstrates the introduction of more complex side chains at the N1 position. rasayanjournal.co.inresearchgate.net Phase transfer catalysis has also been employed for the N-alkylation of 2-aminobenzimidazoles, for instance, in the synthesis of 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one. researchgate.net

N-acylation provides another route for derivatization. The N1 nitrogen can be deprotonated with a strong base like sodium hydride, followed by reaction with an acyl chloride to form N-acylbenzimidazole derivatives. mdpi.com

The table below summarizes various N1-functionalization strategies for the benzimidazole scaffold.

ReagentConditionsProduct TypeReference
Benzyl halidesNaOH, Acetonitrile1-Benzyl-1H-benzo[d]imidazol-2-amines connectjournals.com
Ketonic Mannich basesEthanol-water, reflux1-(3-Oxopropyl)benzimidazoles researchgate.net
Dichloroethyl amine HClK₂CO₃, DMF, PTC1-(2-aminoethyl)benzimidazoles researchgate.net
PhenylchloroformateKOH, KI, Ethanol (B145695)Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates connectjournals.com
1-Chloro-2,4-dinitrobenzene (B32670)N/AN-(2,4-dinitrophenyl) derivative rasayanjournal.co.in

Modifications at the C2-Amino Group (N,N-Diethyl)

The N,N-diethylamino group at the C2 position is a key functional handle, although it is generally less reactive than a primary or secondary amine. Modifications typically involve reactions that form new bonds with the amine nitrogen or, in some cases, cleavage of the C-N bonds.

A common modification for 2-aminobenzimidazoles is the formation of amides through reaction with carboxylic acids or their activated derivatives. For example, 2-aminobenzimidazoles can be coupled with carboxylic acids using peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to yield N-acylbenzimidazoles. nih.gov This method has been used to synthesize a variety of complex amides, including N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benz-amido)thiazole-4-carboxamide. nih.gov Similarly, reaction with chloroformates can lead to the formation of carbamates. connectjournals.com

While the N,N-diethyl group is generally stable, it can participate in elimination reactions under specific conditions. For instance, the reaction of bis(diethylamino)fluorophosphine with N-benzimidazol-2-yl-N′-amidines results in the elimination of diethylamine (B46881) as part of the cyclization process to form triazaphosphorines. researchgate.net This indicates that the diethylamino group can act as a leaving group in certain intramolecular reactions.

Diversification through Schiff Base Formation

Schiff base formation is a powerful and widely used strategy for the diversification of the 2-aminobenzimidazole (B67599) scaffold. nih.gov This reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine or azomethine group (-N=CH-). nih.govnih.gov

It is critical to note that this compound, being a tertiary amine, lacks the necessary N-H protons and therefore cannot directly participate in Schiff base formation. This derivatization strategy is applicable to its precursor, 2-aminobenzimidazole, or would require a preceding de-alkylation step to generate a primary or secondary amine at the C2 position.

The synthesis of Schiff bases from 2-aminobenzimidazole is typically straightforward. The reaction is often carried out by refluxing the 2-aminobenzimidazole with a chosen aldehyde in a solvent like ethanol or glacial acetic acid. nih.govnih.gov Catalysts can be employed to improve reaction efficiency. For example, bismuth trichloride (B1173362) (BiCl₃) has been used as a mild and efficient catalyst for this transformation under microwave irradiation, leading to high yields in short reaction times. orientjchem.org The resulting Schiff bases are valuable as intermediates in medicinal and coordination chemistry. nih.gov

The table below presents examples of aldehydes that have been condensed with 2-aminobenzimidazoles to form Schiff bases.

AldehydeCatalyst/ConditionsProductReference
Substituted BenzaldehydesGlacial Acetic Acid, reflux2-(Benzylideneamino)benzimidazoles nih.gov
Aromatic AldehydesBiCl₃, Methanol, MicrowaveSchiff bases of 2-aminobenzimidazole orientjchem.org
5-Methyl-thiophene-2-carboxaldehydeN/AThiophene-containing Schiff base rjlbpcs.com
4-N,N-dimethylaminobenzaldehydeDichloromethane/MethanolN-substituted benzimidazole-derived Schiff base nih.gov
2-Hydroxy-4-N,N-dimethylaminobenzaldehydeDichloromethane/MethanolN-substituted benzimidazole-derived Schiff base nih.gov
4-NitrobenzaldehydeDichloromethane/MethanolN-substituted benzimidazole-derived Schiff base nih.gov

Supramolecular Chemistry and Self Assembly of Benzimidazole 2 Amines

Hydrogen Bonding Interactions and Network Formation

Hydrogen bonding is a fundamental interaction driving the formation of materials and biological structures. sciencepublishinggroup.com The benzimidazole (B57391) core is a versatile participant in hydrogen bonding. Unsubstituted at the ring nitrogen, the N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom in the imidazole (B134444) ring serves as a hydrogen bond acceptor. lookchem.comresearchgate.net This dual functionality allows for the formation of robust intermolecular connections.

In the case of N,N-Diethyl-1H-benzo[d]imidazol-2-amine , the primary hydrogen bonding motif involves the N-H group at the 1-position of the benzimidazole ring. This proton-donating group can interact with acceptor atoms on adjacent molecules. Theoretical studies on related benzimidazole structures show that dimers are often formed through double hydrogen bonds, such as N-H⋯O or N-H⋯N interactions, creating stable ring motifs. sciencepublishinggroup.comresearchgate.net For instance, analyses of similar 2-aminobenzimidazole (B67599) structures reveal dimeric arrays stabilized by intermolecular N-H⋯N hydrogen bonds. nih.gov These initial dimeric structures can then propagate into one-dimensional chains or more complex two- or three-dimensional networks.

The presence of the diethylamino group at the 2-position does not directly participate in hydrogen bond donation but the nitrogen atom can act as a potential, albeit sterically hindered, hydrogen bond acceptor. More significantly, the electronic properties of the diethylamino group influence the acidity of the N1-H proton and the basicity of the N3 atom, thereby modulating the strength of the hydrogen bonds formed.

Table 1: Hydrogen Bonding Capabilities of this compound

Functional Group Role in Hydrogen Bonding Key Characteristics
Imidazole N1-H Donor Primary site for intermolecular hydrogen bonding.
Imidazole N3 Acceptor Participates in forming dimers and extended networks.

Formation of Supramolecular Assemblies and Architectures

The interplay of hydrogen bonding and π-π stacking interactions governs the self-assembly of benzimidazole-2-amines into well-defined supramolecular structures. researchgate.netnih.gov The flat, aromatic benzimidazole core is predisposed to stacking interactions, which work in concert with the directional hydrogen bonds to build extended architectures. nih.gov

For 2-aminobenzimidazole derivatives, self-organization can lead to complex molecular architectures. nih.gov For example, in the presence of other molecules like 1,10-phenanthroline, 2-aminobenzimidazoles can form assemblies where protonated benzimidazole units act as hydrogen bond donors, held together by π-π stacking between the aromatic rings. nih.gov While specific studies on the self-assembly of This compound are not prevalent, research on analogous systems provides significant insight. The synthesis of novel N-glycosylamines based on an alkyl-benzimidazole-carbazole structure has been shown to result in self-assembly into nanofibers, driven by these non-covalent interactions. researchgate.net It is plausible that This compound could form similar fibrous or layered structures under appropriate conditions. The process of forming these assemblies can be controlled by altering environmental factors such as solvent composition. researchgate.net

Role of Substituents in Directing Supramolecular Organization

Substituents on the benzimidazole ring play a critical role in dictating the final supramolecular assembly. nih.gov The size, shape, and electronic nature of the substituent can promote or inhibit certain interaction patterns.

In This compound , the two ethyl groups at the 2-amino position are of particular importance.

Steric Hindrance : Compared to a simple amino group (-NH₂) or a dimethylamino group, the diethylamino group is significantly bulkier. This steric demand can influence the packing of molecules in the solid state. It may prevent the formation of certain closely packed hydrogen-bonded networks that are accessible to less substituted derivatives. For example, studies on 2-guanidinobenzimidazoles have shown that the steric demand of methyl groups can inhibit the formation of a more structured crystal network. nih.gov The larger ethyl groups would be expected to have an even more pronounced effect.

Electronic Effects : The diethylamino group is electron-donating, which increases the electron density on the benzimidazole ring system. This can enhance the strength of π-π stacking interactions and increase the basicity of the imidazole nitrogen atoms, potentially strengthening hydrogen bonds where they act as acceptors. nih.gov

The substitution at the 1-position is also crucial. An N-H group allows for the formation of classic hydrogen-bonded chains and dimers. researchgate.net If this position were substituted with an alkyl group, as seen in related compounds, this primary hydrogen bonding pathway would be blocked, forcing the system to adopt different self-assembly motifs, possibly dominated by weaker C-H⋯N or C-H⋯π interactions. researchgate.netmdpi.com

Coordination Chemistry Aspects: Ligand Properties for Metal Complexes

Benzimidazole and its derivatives are highly effective ligands in coordination chemistry, capable of binding to a wide range of metal ions to form complexes with interesting properties and applications. researchgate.netresearchgate.net The coordination ability typically stems from the lone pair of electrons on the tertiary nitrogen atom (N3) of the imidazole ring. researchgate.netjocpr.com

For This compound , several coordination modes are possible:

Monodentate Coordination : The most common mode involves the ligand binding to a metal center through the N3 atom of the imidazole ring. researchgate.netjocpr.com In such cases, the N-H proton at the 1-position remains, and the diethylamino group does not participate in coordination. jocpr.com This behavior has been observed in complexes of Cu(II) and Ni(II) with similarly 2-substituted benzimidazoles, leading to square planar or tetrahedral geometries, respectively. researchgate.netjocpr.com

Bidentate Coordination : Although less common for this specific substitution pattern, chelation involving both the N3 atom and the nitrogen of the 2-amino group is a possibility. However, the steric bulk of the two ethyl groups on the amino nitrogen would likely make the formation of a stable five-membered chelate ring with a metal ion challenging.

Bridging Ligand : The molecule could potentially bridge two metal centers, with N3 coordinating to one metal and the exocyclic amino nitrogen coordinating to another.

The electron-donating nature of the diethylamino group enhances the basicity of the N3 atom, making it a stronger Lewis base and thus a better ligand for metal ions compared to unsubstituted 2-aminobenzimidazole. The resulting metal complexes can themselves act as building blocks for larger supramolecular structures, forming coordination polymers or metal-organic frameworks (MOFs). researchgate.netgoogle.com

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₅N₃ lookchem.com
Molecular Weight 189.26 g/mol lookchem.com
XLogP3 2.4 lookchem.com
Hydrogen Bond Donor Count 1 lookchem.com
Hydrogen Bond Acceptor Count 2 lookchem.com
PSA (Polar Surface Area) 31.92 Ų lookchem.com

Catalytic Applications of N,n Diethyl 1h Benzo D Imidazol 2 Amine and Its Analogs

Benzimidazole (B57391) Derivatives as Ligands in Metal-Catalyzed Reactions

Benzimidazole derivatives, particularly those with N-substituents, have emerged as highly effective ligands for a variety of transition metal catalysts. Their strong σ-donating ability and the stability of the resulting metal complexes contribute to their efficacy in facilitating a range of cross-coupling and hydrogenation reactions.

N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are a prominent class of ligands. These ligands form robust complexes with metals like palladium and nickel, which are widely used in carbon-carbon bond formation. For instance, palladium-NHC complexes derived from benzimidazoles have shown excellent catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.netresearchgate.net These reactions are fundamental in the synthesis of biaryls and substituted alkenes, which are important motifs in pharmaceuticals and materials science.

The catalytic performance of these systems is influenced by the substituents on the benzimidazole ring and the N-substituents. For example, in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, the use of specific palladium-NHC complexes can lead to high yields under mild reaction conditions. researchgate.netnih.govnih.gov

Below is a table summarizing the performance of benzimidazole-based palladium catalysts in Suzuki-Miyaura coupling reactions.

Catalyst PrecursorAryl HalideArylboronic AcidProductYield (%)Reference
Pd(OAc)₂/Imidazolium SaltPhenyl bromidePhenylboronic acidBiphenyl95 nih.gov
Pd(OAc)₂/Imidazolium Salt4-Acetylphenyl bromidePhenylboronic acid4-Acetylbiphenyl98 researchgate.net
Pd-NHC-Cl1-Bromo-4-nitrobenzeneStyrene4-Nitro-trans-stilbeneExcellent researchgate.net

Ruthenium complexes incorporating benzimidazole-based ligands have also been investigated for their catalytic properties. These complexes have demonstrated effectiveness in the oxidation of alcohols to their corresponding carbonyl compounds, a crucial transformation in organic synthesis. researchgate.net

Organocatalytic Applications of Benzimidazole-based Systems

In addition to their role as ligands, benzimidazole derivatives can function as organocatalysts, offering a metal-free alternative for various chemical transformations. Chiral benzimidazole derivatives, in particular, have been successfully employed in asymmetric synthesis to produce enantiomerically enriched products.

One notable application is the use of chiral 2-aminobenzimidazole (B67599) derivatives as bifunctional organocatalysts. These molecules can activate substrates through hydrogen bonding and Brønsted base catalysis. For example, they have been utilized in the asymmetric α-amination of 1,3-dicarbonyl compounds, affording chiral α-amino ketones and esters with good to high enantioselectivities. nih.gov The stereochemical outcome of these reactions is often dictated by the structure of the chiral amine and the substituents on the benzimidazole core.

The table below presents representative results for the organocatalytic asymmetric α-amination of 1,3-dicarbonyl compounds using chiral benzimidazole-derived guanidines.

Catalyst1,3-Dicarbonyl CompoundAminating AgentProductYield (%)Enantiomeric Excess (%)Reference
Chiral Guanidine (B92328) 1DibenzoylmethaneDi-tert-butyl azodicarboxylateAminated product9585 nih.gov
Chiral Guanidine 3Diethyl malonateDi-tert-butyl azodicarboxylateAminated product8070 nih.gov

Specific Reaction Types Catalyzed (e.g., Oxidation, Condensation)

The catalytic utility of benzimidazole derivatives extends to a variety of specific reaction types, including oxidations and condensations.

Oxidation Reactions: As mentioned earlier, ruthenium-benzimidazole complexes can catalyze the oxidation of alcohols. researchgate.net Furthermore, other metal complexes with benzimidazole-based ligands have been explored for various oxidative transformations. The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a key application, often utilizing environmentally benign oxidants like hydrogen peroxide. nih.gov

Condensation Reactions: Benzimidazole derivatives themselves are often synthesized through condensation reactions. Moreover, these compounds can catalyze other condensation reactions. For instance, the synthesis of various heterocyclic compounds can be facilitated by benzimidazole-based catalysts. The condensation of o-phenylenediamines with aldehydes or carboxylic acids to form the benzimidazole core is a classic example, and various catalytic systems have been developed to improve the efficiency and environmental friendliness of this process. rsc.orgresearchgate.netresearchgate.net

Development of Reusable Catalytic Systems for Sustainable Processes

A significant focus in modern catalysis is the development of sustainable processes, which includes the use of reusable catalysts. Immobilizing benzimidazole-based catalysts on solid supports is a common strategy to facilitate catalyst recovery and reuse.

Metal-Organic Frameworks (MOFs): MOFs have been employed as supports for benzimidazole-based catalysts. The porous nature of MOFs allows for the encapsulation or grafting of catalytically active species. For example, MOFs functionalized with benzimidazole ligands have been used in the synthesis of benzimidazole and benzothiazole derivatives, demonstrating high catalytic activity and good recyclability. peeref.comresearchgate.netacs.orgresearchgate.net

Polymer-Supported Catalysts: Polymeric materials can also serve as scaffolds for immobilizing benzimidazole catalysts. These polymer-supported catalysts can be easily separated from the reaction mixture by filtration and reused in multiple catalytic cycles with minimal loss of activity. acs.org This approach not only simplifies product purification but also reduces catalyst waste, contributing to more sustainable chemical processes.

The reusability of these catalytic systems is a key advantage. For instance, MOF-based catalysts have been shown to be recyclable for several runs without a significant drop in their catalytic performance. peeref.comresearchgate.net This durability is crucial for their practical application in industrial settings.

Lack of Specific Research Data for N,N-Diethyl-1H-benzo[d]imidazol-2-amine

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data concerning the specific mechanistic aspects of the biological activities for the compound This compound (CAS No. 91337-47-2).

The investigation aimed to gather information for the following predefined topics:

Mechanistic Aspects of Biological Activities

DNA Interaction Studies and Their Implications

Effects on DNA Structure (e.g., DNA Relaxation Assays, Thermal Denaturation, Photocleavage)

While direct studies on the effects of N,N-Diethyl-1H-benzo[d]imidazol-2-amine on DNA structure are not extensively documented in publicly available literature, research on analogous benzimidazole (B57391) derivatives provides significant insights into their potential interactions with DNA. These interactions are crucial for understanding their biological activities, particularly their potential as anticancer agents.

DNA Relaxation Assays:

DNA relaxation assays are fundamental in studying compounds that target topoisomerase enzymes. These enzymes play a critical role in managing DNA topology during replication, transcription, and other cellular processes. researchgate.net Certain small molecules can inhibit these enzymes, leading to DNA damage and cell death, a mechanism exploited in cancer therapy.

A study on a series of novel 1H-benzo[d]imidazoles (BBZs) demonstrated their potential to inhibit human topoisomerase I (Hu Topo I). acs.orgnih.gov In a DNA relaxation assay, the supercoiled plasmid DNA is incubated with the topoisomerase enzyme, which relaxes the DNA. When an inhibitor is present, it stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to an accumulation of nicked or linear DNA. For instance, the benzimidazole derivative 12b was found to inhibit 50% of the DNA relaxation activity of Hu Topo I at a concentration of 16 μM. acs.orgnih.gov This suggests that compounds with the benzimidazole scaffold can act as topoisomerase I poisons.

Thermal Denaturation:

Thermal denaturation studies measure the melting temperature (Tm) of DNA, which is the temperature at which 50% of the double-stranded DNA dissociates into single strands. An increase in the Tm of DNA in the presence of a compound indicates that the compound stabilizes the DNA double helix, often through intercalation or groove binding.

In the same study of BBZ derivatives, UV/Vis absorption studies were conducted to assess their binding to DNA. nih.gov A significant red shift and changes in absorption intensity were observed upon the addition of DNA to the compounds, indicating binding. Specifically, compounds 11a , 12a , and 12b showed strong binding affinity and thermal stabilization of AT-rich DNA sequences. nih.gov Another study on a benzimidazole thiourea (B124793) derivative, TUBC , also confirmed its interaction with DNA through UV-visible spectroscopy and viscosity measurements, suggesting a mixed binding mode. nih.gov

Photocleavage:

Photocleavage studies investigate the ability of a compound to cleave DNA upon activation by light. This property is of interest for developing photodynamic therapy agents. While specific photocleavage data for this compound is not available, the general ability of benzimidazole derivatives to interact with DNA suggests that this is a potential area for future investigation. The interaction with DNA is a prerequisite for such activity, and as established, various benzimidazole derivatives are capable of binding to DNA.

Table 1: DNA Interaction Data for Selected Benzimidazole Derivatives

Compound Assay Result Reference
12b DNA Relaxation (Hu Topo I) IC50 = 16 μM acs.orgnih.gov
11a , 12a , 12b Thermal Denaturation Strong binding and thermal stabilization of AT-rich DNA nih.gov
TUBC DNA Binding Spontaneous and reversible binding via a mixed mode nih.gov

Modulation of Cell Signaling Pathways (Mechanistic Insights)

Benzimidazole derivatives have been shown to modulate various cell signaling pathways, which is a key aspect of their therapeutic potential. Their mechanisms often involve the inhibition of specific enzymes that are crucial for cell growth and survival.

One of the key signaling pathways targeted by benzimidazole derivatives is the one regulated by protein kinases. For example, certain 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). nih.gov These kinases are involved in various cellular processes, including the regulation of circadian rhythms, cell cycle progression, and Wnt signaling. The inhibitor compound 5 showed a fivefold higher affinity for CK1δ over CK1ε, with an IC50 of 0.040 μM for CK1δ. nih.gov The inhibition of these kinases can disrupt downstream signaling events, leading to anti-proliferative effects in tumor cell lines. nih.gov

Another important target for benzimidazole-containing compounds is farnesyltransferase (FT). nih.gov This enzyme is responsible for the post-translational modification of the Ras protein, a key component in signal transduction pathways that control cell proliferation and differentiation. Inhibition of FT prevents the localization of Ras to the cell membrane, thereby blocking its signaling function. A study on tetrahydrobenzodiazepine inhibitors containing an imidazole (B134444) moiety demonstrated potent inhibition of FT. For instance, compound 36 had an FT IC50 value of 24 nM and was shown to revert the transformed phenotype of Ras-transformed cells. nih.gov

Furthermore, some benzimidazole derivatives have been investigated for their role in modulating the NLRP3 inflammasome, a key component of the innate immune system. A series of benzo[d]imidazole-2-one derivatives were designed as NLRP3 inhibitors, with compounds like 9 , 13 , and 18 showing the ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in a concentration-dependent manner. unito.it

Table 2: Modulation of Signaling Pathways by Benzimidazole Derivatives

Compound/Derivative Class Target Pathway/Enzyme Mechanistic Insight Reference
2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides Casein Kinase 1 (CK1δ/ε) Inhibition of kinase activity, leading to anti-proliferative effects. nih.gov
Imidazole-containing tetrahydrobenzodiazepines Farnesyltransferase (FT) Inhibition of Ras protein farnesylation, blocking downstream signaling. nih.gov
Benzo[d]imidazole-2-one derivatives NLRP3 Inflammasome Inhibition of NLRP3-dependent pyroptosis and IL-1β release. unito.it

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective molecules. For the benzimidazole scaffold, several SAR studies have provided valuable mechanistic insights.

In the development of farnesyltransferase inhibitors based on a tetrahydrobenzodiazepine scaffold, SAR studies revealed several key features for potent activity. nih.gov A hydrophobic substituent at the 4-position of the benzodiazepine (B76468) ring, linked via a hydrogen bond acceptor, was found to be important. Additionally, an aryl ring at position 7 or a hydrophobic group at the 8-position, connected through an amide, carbamate, or urea (B33335) linkage, contributed significantly to the inhibitory potency. nih.gov These findings highlight the importance of specific hydrophobic and hydrogen-bonding interactions within the enzyme's active site.

For the 1H-benzo[d]imidazole derivatives targeting human topoisomerase I, SAR analysis of the synthesized compounds indicated that the nature of the substituent on the phenyl ring plays a critical role in their cytotoxicity. acs.org For example, the derivative 12b , which contains an electron-withdrawing trifluoromethyl (CF3) group, exhibited strong cytotoxicity against cancer cell lines. In contrast, derivatives with electron-donating groups like trimethoxy or dimethoxy substitutions showed different activity profiles. acs.org This suggests that electronic properties of the substituents significantly impact the biological activity, likely by influencing the compound's ability to interact with its molecular target.

In the context of GABA-A receptor positive allosteric modulators, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were synthesized to improve metabolic stability. nih.gov The SAR studies in this series focused on subtle molecular editing to enhance metabolic robustness while maintaining or improving the desired biological activity. This demonstrates how SAR can be used not only to optimize potency but also to improve the pharmacokinetic properties of a compound.

Furthermore, a study on chiral bis-dihydro acs.orgnih.gov-naphthoxazines and imidazolidine (B613845) derivatives prepared from naphthalenediols and diamines highlighted the importance of stereochemistry in their application as pre-catalysts for enantioselective reactions. mdpi.com The specific spatial arrangement of the substituents on the chiral core was critical for achieving high enantioselectivity. mdpi.com While not directly a therapeutic application, this underscores the general principle that the three-dimensional structure of benzimidazole-related compounds is a key determinant of their function.

Table 3: Summary of Key SAR Findings for Benzimidazole Derivatives

Compound Class Biological Target/Activity Key Structural Features for Activity Reference
Imidazole-containing tetrahydrobenzodiazepines Farnesyltransferase Inhibition Hydrophobic substituent at position 4; Aryl or hydrophobic group at positions 7 or 8. nih.gov
1H-benzo[d]imidazoles (BBZs) Cytotoxicity / Topoisomerase I Inhibition Electron-withdrawing groups (e.g., CF3) on the phenyl ring enhance cytotoxicity. acs.org
2-(4-fluorophenyl)-1H-benzo[d]imidazoles GABA-A Receptor Modulation Molecular editing to improve metabolic stability while retaining activity. nih.gov
Chiral imidazolidine derivatives Enantioselective Catalysis Specific stereochemistry is crucial for high enantioselectivity. mdpi.com

Future Research Directions and Translational Potential in Chemical Science

Exploration of Novel and Greener Synthetic Pathways

Traditional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh reaction conditions, toxic reagents, and lengthy procedures, leading to significant waste and purification challenges. symbiosisonlinepublishing.com Future research must prioritize the development of efficient and environmentally benign synthetic routes for N,N-Diethyl-1H-benzo[d]imidazol-2-amine.

Recent advancements in green chemistry for related heterocyclic compounds provide a clear roadmap. nih.gov Methodologies such as microwave-assisted synthesis, particularly in green media like water or ionic liquids, have been shown to produce 2-substituted benzimidazoles with high yields and in shorter reaction times. mdpi.com Another promising avenue is the use of recyclable nanocatalysts, such as Zinc Oxide nanoparticles (ZnO-NPs), which facilitate the cyclocondensation reaction under mild conditions in biodegradable solvents like ethanol (B145695). mdpi.com Ultrasound-assisted synthesis is also an emerging technique that can accelerate the cyclization of thiourea (B124793) precursors to form 2-aminobenzimidazoles rapidly and efficiently. researchgate.net The exploration of deep eutectic solvents (DESs) as non-toxic, biodegradable reaction media presents another innovative approach that could significantly reduce the environmental impact of synthesis. nih.gov

Future studies should focus on adapting these greener methods for the specific synthesis of this compound. A systematic investigation into various catalysts, solvent systems, and energy sources will be crucial for developing a scalable, cost-effective, and sustainable manufacturing process.

Potential Green Synthesis Method Catalyst/Medium Key Advantages Reference Example
Microwave-Assisted SynthesisIonic Liquid ([BMIM]HSO₄)High yield, reduced reaction time. mdpi.com
NanocatalysisZnO NanoparticlesRecyclable catalyst, mild conditions, high yield. mdpi.com
SonochemistryUltrasound IrradiationRapid reaction (minutes vs. hours), good to excellent yields. researchgate.net
Deep Eutectic Solvents (DES)Choline Chloride (ChCl) / Urea (B33335)Environmentally friendly, recyclable medium, reduced reaction time. nih.gov

Advanced Spectroscopic and Structural Investigations of Complex Architectures

A thorough understanding of the three-dimensional structure of this compound is fundamental to predicting its reactivity and interaction with other molecules. While basic characterization is a given, future research should employ advanced spectroscopic and crystallographic techniques to probe its structure in greater detail, especially within more complex chemical architectures.

Single-crystal X-ray diffraction will be invaluable for unambiguously determining its solid-state structure. This technique can reveal precise bond lengths, bond angles, and the planarity of the benzimidazole ring system. Furthermore, it can elucidate intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing and can influence physical properties. nih.gov

In solution, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, can provide a complete assignment of all proton and carbon signals and establish through-bond connectivities. These methods are also powerful tools for studying dynamic processes, such as tautomerism in the imidazole (B134444) ring, which is a known feature of related benzimidazole systems. nih.gov Investigating the structure of this compound when it acts as a ligand in metal complexes or as a guest molecule within a host system will be crucial for understanding its coordination chemistry and potential applications in catalysis and materials.

High-Throughput Computational Screening and Rational Design of Functional Analogs

Computational chemistry offers powerful tools to accelerate the discovery of new functional molecules by predicting their properties before synthesis. Future efforts should leverage these in silico techniques for the rational design and high-throughput screening of functional analogs derived from the this compound scaffold.

Molecular docking studies can be employed to screen virtual libraries of analogs against biological targets like enzymes or DNA, identifying candidates with high binding affinity. researchgate.netnih.govresearchgate.net For materials science applications, Density Functional Theory (DFT) calculations can predict key electronic properties, such as the HOMO-LUMO energy gap, dipole moment, and polarizability, which are crucial for developing novel nonlinear optical (NLO) materials. mdpi.com

Molecular Dynamics (MD) simulations can further investigate the stability of ligand-protein complexes or the conformational behavior of new materials over time. nih.govnih.gov By combining these computational approaches, researchers can prioritize the synthesis of the most promising analogs, saving considerable time and resources. This strategy has been successfully applied to design benzimidazole derivatives for a range of applications, demonstrating its potential for guiding the development of molecules based on the target compound. researchgate.netnih.gov

Computational Method Application for Analog Design Predicted Properties Reference Example
Molecular DockingScreening against biological targets (e.g., enzymes).Binding affinity, interaction patterns. researchgate.netnih.govresearchgate.net
Density Functional Theory (DFT)Predicting electronic and optical characteristics.HOMO-LUMO gap, dipole moment, hyperpolarizability. mdpi.com
Molecular Dynamics (MD)Assessing the stability of molecular complexes.Conformational stability, binding free energy. nih.govnih.gov
ADMET PredictionEvaluating drug-likeness and pharmacokinetic profiles.Absorption, Distribution, Metabolism, Excretion, Toxicity. researchgate.net

Diversification of Chemical Space for Targeted Applications in Materials and Catalysis

The unique electronic and coordination properties of the benzimidazole nucleus make it an attractive building block for advanced materials and catalysts. Future research should aim to diversify the chemical space around this compound to create functional systems for specific applications.

In materials science, the compound can serve as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the imidazole ring are excellent coordination sites for metal ions, allowing for the construction of extended, porous structures with potential uses in gas storage, separation, and sensing. The 2-amino group provides an additional site for functionalization or hydrogen bonding, which can be used to tune the properties of the resulting material. For instance, anchoring the molecule to polymer nanowires has been shown to create sensitive and selective fluorescent sensors for metal ions. mdpi.com

In catalysis, this compound and its derivatives can act as N-heterocyclic carbene (NHC) precursors or as ligands in transition metal complexes. These complexes could be designed to catalyze a wide range of organic transformations, potentially offering higher efficiency and selectivity than existing catalysts.

Fundamental Studies on Reactivity and Supramolecular Self-Organization

A deep understanding of the fundamental reactivity and self-assembly behavior of this compound is essential for its rational application in more complex systems. The polyfunctionality of the 2-aminobenzimidazole (B67599) core, which incorporates a cyclic guanidine (B92328) moiety, makes it a versatile synthon. researchgate.net

Future studies should systematically investigate its reactivity towards various electrophiles and nucleophiles to map out its chemical behavior. This includes exploring reactions at the N-1 position of the imidazole ring, as well as reactions involving the exocyclic amino group. Understanding these reaction pathways is critical for synthesizing more complex derivatives. researchgate.net

Furthermore, the compound's capacity for self-organization through non-covalent interactions should be explored. The presence of both hydrogen bond donors (the N-H of the imidazole) and acceptors (the nitrogen atoms) makes it an ideal candidate for forming predictable supramolecular assemblies, such as chains, sheets, or more intricate host-guest complexes. mdpi.com The study of how the diethylamino group influences these interactions compared to other substituents will be particularly insightful. Harnessing this self-assembly behavior could lead to the bottom-up fabrication of novel functional materials with applications in crystal engineering and nanotechnology.

Q & A

Q. What are the optimized synthetic routes for N,N-Diethyl-1H-benzo[d]imidazol-2-amine?

this compound can be synthesized via CBr4-catalyzed one-pot reactions involving 1H-benzo[d]imidazol-2-amine and ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C, achieving yields up to 78% . Alternatively, copper-catalyzed three-component coupling with sulfonyl azides and terminal alkynes provides functionalized derivatives, though yields depend on steric and electronic effects of substituents .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : The protonated imidazole nitrogen and N-ethyl groups are confirmed via 1H^1H-NMR signals (e.g., δ ~3.3 ppm for N-CH2_2 and ~1.1 ppm for CH3_3) .
  • IR : Stretching vibrations for NH (~3300 cm1^{-1}) and aromatic C=C (~1610 cm1^{-1}) confirm the benzimidazole core .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+^+ at m/z = 230.22) validate molecular weight .

Q. What computational methods predict the electronic properties of benzimidazole derivatives?

Density Functional Theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) calculates molecular orbitals, HOMO-LUMO gaps, and electrostatic potentials. These models correlate with experimental UV-Vis and redox behavior, aiding in understanding charge-transfer interactions .

Advanced Research Questions

Q. How do structural modifications impact the binding affinity of N,N-Diethyl derivatives to PRMT5/MTA complexes?

Substituting the N-ethyl groups with bulkier alkyl chains (e.g., isopropyl) reduces binding potency due to steric clashes in the PRMT5 substrate pocket. For example, replacing ethyl with methyl decreases lipophilic efficiency (LLE) from 3.2 to 2.1, as shown in X-ray co-crystal structures (PDB: 8CTB) . Key interactions include:

  • Bifurcated H-bonds between the amine group and Glu435/Glu444.
  • π-Stacking with Phe326.

Q. What unexpected reaction pathways occur during the synthesis of N,N-Diethyl analogues?

During SNAr amination of 2-chloro-benzimidazole precursors with amines, N-demethylation and self-catalyzed N-diarylation can occur, leading to dimeric byproducts. For example, reacting 1-(4-fluorobenzyl)-2-chloro-benzimidazole with 1-methylpiperidin-4-amine forms a bis-benzimidazole derivative via intermediate dealkylation . Kinetic studies suggest the desired mono-amination product acts as a catalyst for subsequent reactions .

Q. How do solvent and substituents influence the reactivity of benzimidazole intermediates?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing transition states, while protic solvents (e.g., ethanol) favor hydrogen-bonding interactions in imine formation .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) at the 5-position increase electrophilicity of the benzimidazole ring, accelerating coupling reactions (e.g., 78% yield for 5-CF3_3 vs. 65% for 5-F derivatives) .

Q. What role does this compound play in antimalarial drug design?

Derivatives inhibit hemozoin formation in Plasmodium by coordinating Fe(III)-heme via the benzimidazole nitrogen. Modifying the N-ethyl groups to fluorobenzyl (e.g., Nor-AST) improves IC50_{50} values (e.g., 0.8 μM vs. 12 μM for parent compound) by enhancing hydrophobic interactions with heme pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.